Germanium dioxide

Vue d'ensemble

Description

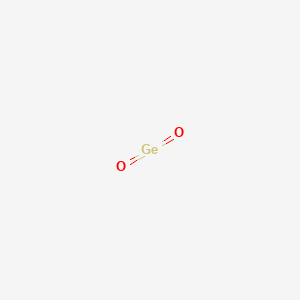

Germanium dioxide, also known as this compound, is a useful research compound. Its molecular formula is GeO2 and its molecular weight is 104.63 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.447 g in 100 ml water at 25 °c; 1.07 g in 100 ml water at 100 °c; sol in acid & alkali; insol in hydrofluoric & hydrochloric acidssol in about 250 parts cold water, 100 parts boiling water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 294212. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Metals - Metals, Heavy - Germanium - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Nanotechnology and Semiconductor Applications :

- GeO2 nanoclusters have been studied for their molecular and electronic properties, which are significant in semiconductor technology and nanotechnology. Silicon dioxide clusters are more stable than germanium dioxide clusters, but both become more polar as their molecular size increases. Such studies highlight the comparative advantages of using these oxides in different applications (Ndikilar et al., 2018).

Optoelectronics Sector :

- Research on the surfactant-free synthesis of this compound nanocrystals reveals their applications in the optoelectronics sector. The study involves the preparation of this compound nanoparticles of varied sizes and morphologies using a sol-gel methodology (Javadi et al., 2014).

Purity Analysis in Germanium Compounds :

- The importance of high-purity germanium compounds in applications like semiconductors and fiber-optic systems necessitates reliable methods for trace element impurities determination. Techniques such as inductively coupled plasma mass spectrometry are used for this purpose (Niemelä et al., 2014).

Environmental Studies :

- This compound has been used to study its effect on periphyton community structure. It selectively inhibits silicon incorporation in diatoms, influencing the densities of various algae species and impacting community diversity (Dickman, 1974).

Biomedical Applications :

- Historical applications of this compound include its inhibitory action on the growth of Bacillus coli communis, demonstrating its potential biomedical applications (Morgan & Drew, 1924).

Lithium-Ion Batteries :

- The catalytic role of germanium in tin dioxide grown on graphene nanocomposites enhances the electrochemical performance of anodes in lithium-ion batteries. This improvement is attributed to the reversible reaction of metals to metal oxides during charge/discharge processes (Zhu et al., 2014).

Thin Film Technology :

- The growth of stable this compound ultra-thin layers has been achieved using capacitively driven radio frequency discharge, which is significant for high-k dielectrics in semiconductor technology (Svarnas et al., 2016).

Structural and Mechanical Properties Analysis :

- First-principles calculations have been used to investigate the structural, elastic, and mechanical properties of this compound, crucial for understanding its various phases and applications (Liu & Liu, 2014).

Mécanisme D'action

Target of Action

Germanium dioxide (GeO2) is a biologically active compound . It is present in almost all organs and tissues, including muscle tissue, blood, brain, lungs, spleen, stomach, liver, pancreas, thyroid gland, and kidneys . It is involved in metabolic processes in the human body .

Mode of Action

This compound interacts with its targets in a complex manner. It forms coordination compounds with organic acids and amino acids . The coordination and chemical properties of these acids play a significant role in the complexation with this compound .

Biochemical Pathways

This compound affects various biochemical processes. It can stimulate tissue oxygenation, help cleanse the body of poisons and toxins, accelerate wound healing, have a beneficial effect on blood composition, and strengthen the immune system . It also has antiviral, interferon-inducing, adaptogenic, cardio- and hepatoprotective, antitoxic, analgesic, hypotensive, and antianemic activities .

Pharmacokinetics

The pharmacokinetics of this compound is complex. It has been found that germanium-containing coordination compounds have versatile pharmacodynamic characteristics . .

Result of Action

The action of this compound results in various molecular and cellular effects. It has been found to delay the development of some malignant tumors, act as analgesics, and protect against radioactive radiation . It also has a potent erythropoietic effect, stimulating the formation of red blood cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the form of this compound (hexagonal or rutile) can affect its solubility and thus its bioavailability . Furthermore, the pressure conditions can affect the structure of this compound, which in turn can influence its action .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Germanium dioxide has been found to interact with various biomolecules. For instance, it has been reported to inhibit the growth of diatoms, a group of algae

Cellular Effects

This compound has been shown to have effects on various types of cells. For instance, it has been used as an inhibitor of diatom growth in algal laboratory cultures

Molecular Mechanism

It is known that this compound can form a passivation layer on pure germanium in contact with atmospheric oxygen

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to follow a typical dose-effect pattern, increasing the growth rate of juvenile sporophytes until a critical point at which an inhibitory effect was observed . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited.

Propriétés

IUPAC Name |

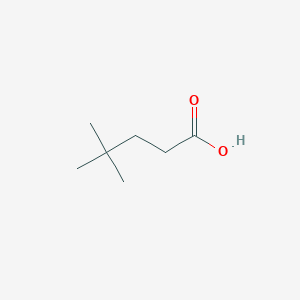

dioxogermane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/GeO2/c2-1-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMRDBCBODYGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Ge]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GeO2 | |

| Record name | Germanium dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Germanium_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White solid; [Merck Index] White odorless powder; [MSDSonline] | |

| Record name | Germanium oxide (GeO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germanium dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5419 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.447 G IN 100 ML WATER AT 25 °C; 1.07 G IN 100 ML WATER AT 100 °C; SOL IN ACID & ALKALI; INSOL IN HYDROFLUORIC & HYDROCHLORIC ACIDS, Sol in about 250 parts cold water, 100 parts boiling water | |

| Record name | GERMANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

4.228 AT 25 °C | |

| Record name | GERMANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS, HEXAGONAL CRYSTALS, WHITE POWDER; HEXAGONAL, TETRAGONAL & AMORPHOUS | |

CAS No. |

1310-53-8, 20619-16-3 | |

| Record name | Germanium oxide (GeO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germanium dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001310538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GERMANIUM DIOXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Germanium oxide (GeO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germanium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Germanium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERMANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1115.0 + or - 4 °C | |

| Record name | GERMANIUM DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Difluoromethyl)thio]benzene](/img/structure/B72450.png)